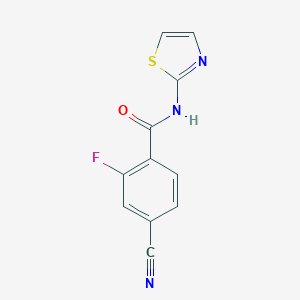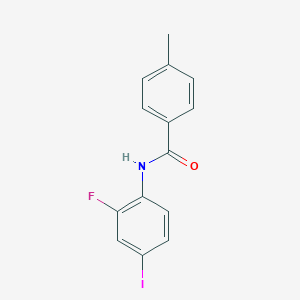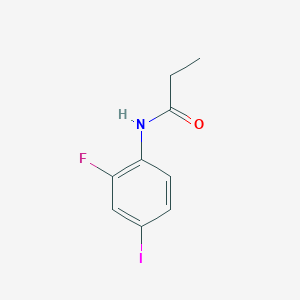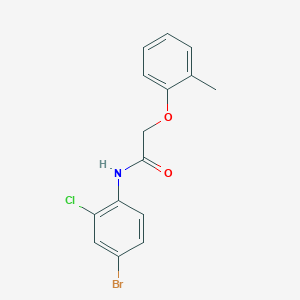![molecular formula C19H23N3O3 B244056 N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B244056.png)
N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide, also known as F 11440, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
F 11440 acts as a selective agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. Activation of the 5-HT1A receptor has been shown to have anxiolytic and antidepressant effects, as well as potential therapeutic applications in the treatment of schizophrenia and other psychotic disorders.
Biochemical and Physiological Effects:
F 11440 has been shown to have a wide range of biochemical and physiological effects, including anxiolytic and antidepressant effects, vasodilatory effects, and potential therapeutic applications in the treatment of schizophrenia and other psychotic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of F 11440 is its selectivity for the 5-HT1A receptor, which allows for more targeted and specific research. However, one limitation of F 11440 is its relatively low potency, which may require higher concentrations for effective research.
Zukünftige Richtungen
There are several potential future directions for research on F 11440. One area of interest is the potential for F 11440 as a treatment for hypertension, given its vasodilatory effects. Additionally, further research on the anxiolytic and antidepressant effects of F 11440 may have potential applications in the treatment of anxiety and depression. Finally, continued research on the potential therapeutic applications of F 11440 in the treatment of schizophrenia and other psychotic disorders may lead to new treatment options for these conditions.
Synthesemethoden
The synthesis of F 11440 involves the reaction of 4-(furan-2-ylcarbonyl)piperazine with 4-bromo-1-butanol in the presence of a palladium catalyst. The resulting product is then treated with N-(4-aminophenyl)butanamide to yield F 11440.
Wissenschaftliche Forschungsanwendungen
F 11440 has been extensively studied for its potential therapeutic applications in a variety of fields, including neuroscience, psychiatry, and cardiology. In neuroscience, F 11440 has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, F 11440 has been studied for its potential as a treatment for schizophrenia and other psychotic disorders. In cardiology, F 11440 has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.
Eigenschaften
Molekularformel |
C19H23N3O3 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C19H23N3O3/c1-2-4-18(23)20-15-6-8-16(9-7-15)21-10-12-22(13-11-21)19(24)17-5-3-14-25-17/h3,5-9,14H,2,4,10-13H2,1H3,(H,20,23) |
InChI-Schlüssel |
DVENTXCPNSQRSP-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3 |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B243975.png)

![3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B243980.png)
![4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243981.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243982.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B243983.png)


![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)

![N-[2-methoxy-4-(propanoylamino)phenyl]-2-methylpropanamide](/img/structure/B243993.png)
![2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B243994.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B243996.png)